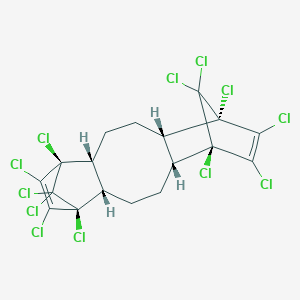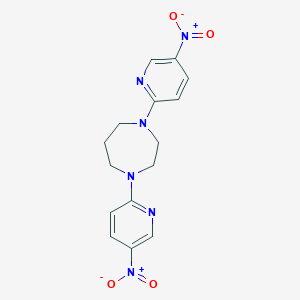
1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of diazepanes. The compound is also known as BNP and has a molecular formula of C16H14N6O4.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane is not well understood. However, it is believed that the compound interacts with various cellular receptors and enzymes, leading to changes in cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of BNP are not well understood. However, studies have shown that the compound has potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane in lab experiments is its potential as a building block for the synthesis of organic semiconductors. However, the complex synthesis process and low yield of the compound make it challenging to work with in the laboratory.
Direcciones Futuras
There are numerous future directions for research on 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane. One of the most significant areas of research is in the development of new synthetic methods for the compound. Additionally, further studies are needed to understand the mechanism of action and potential applications of BNP in the treatment of various diseases. Finally, research is needed to explore the potential applications of BNP in the field of organic electronics and other areas of materials science.
In conclusion, 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane is a complex and intriguing compound that has potential applications in various fields. Further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane is a complex process that requires careful attention to detail. One of the most common methods of synthesizing BNP is through a reaction between 2,5-dibromopyridine and 1,4-diazepane in the presence of a palladium catalyst. The reaction is carried out under high-pressure conditions, and the yield of the compound is relatively low.
Aplicaciones Científicas De Investigación
1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research is in the field of organic electronics, where BNP has been used as a building block for the synthesis of organic semiconductors.
Propiedades
Número CAS |
131119-31-8 |
|---|---|
Nombre del producto |
1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane |
Fórmula molecular |
C15H16N6O4 |
Peso molecular |
344.33 g/mol |
Nombre IUPAC |
1,4-bis(5-nitropyridin-2-yl)-1,4-diazepane |
InChI |
InChI=1S/C15H16N6O4/c22-20(23)12-2-4-14(16-10-12)18-6-1-7-19(9-8-18)15-5-3-13(11-17-15)21(24)25/h2-5,10-11H,1,6-9H2 |
Clave InChI |
QEOJDTJOQUUSER-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1CN(CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
Sinónimos |
1,4-Bis-(5-nitro-pyridin-2-yl)-[1,4]diazepane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



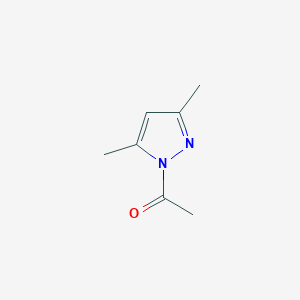
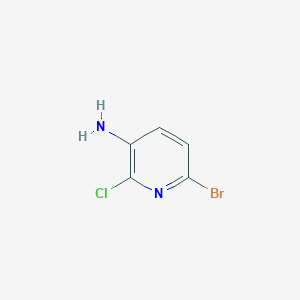
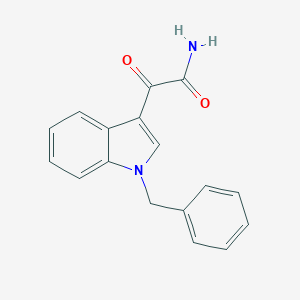
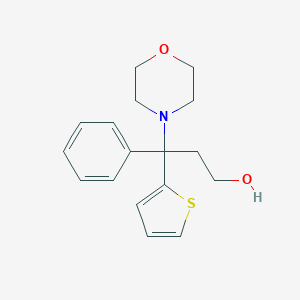
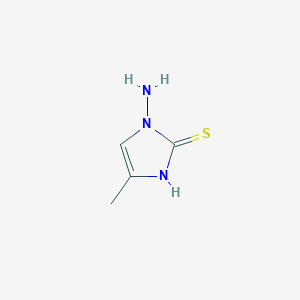
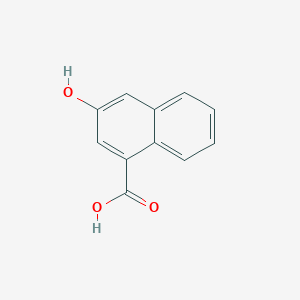
![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)
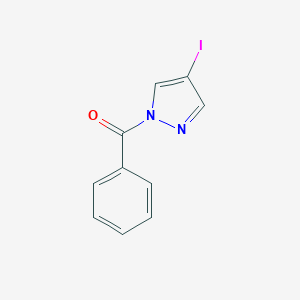


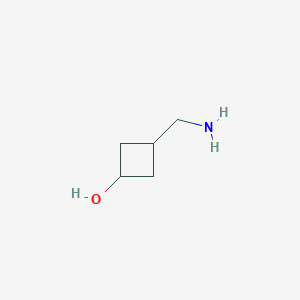

![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)
